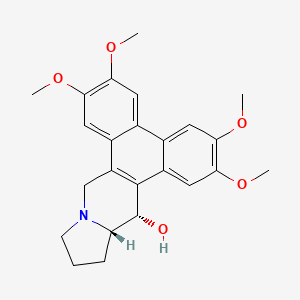

DCB-3503

Description

Properties

CAS No. |

87302-58-7 |

|---|---|

Molecular Formula |

C24H27NO5 |

Molecular Weight |

409.5 g/mol |

IUPAC Name |

(13aS,14S)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizin-14-ol |

InChI |

InChI=1S/C24H27NO5/c1-27-19-8-13-14-9-20(28-2)22(30-4)11-16(14)23-17(15(13)10-21(19)29-3)12-25-7-5-6-18(25)24(23)26/h8-11,18,24,26H,5-7,12H2,1-4H3/t18-,24+/m0/s1 |

InChI Key |

JWHWLMNMGLICQZ-MHECFPHRSA-N |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C3=C([C@@H]([C@@H]4CCCN4C3)O)C5=CC(=C(C=C25)OC)OC)OC |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=C(C(C4CCCN4C3)O)C5=CC(=C(C=C25)OC)OC)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

DCB-3503; DCB 3503; DCB3503; NSC-716802; NSC 716802; NSC716802. |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of DCB-3503 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DCB-3503, a synthetic analog of the natural compound tylophorine, has demonstrated significant anti-cancer properties in preclinical studies. Its mechanism of action is multifaceted, primarily centered on the inhibition of protein synthesis through a novel mechanism that leads to the preferential downregulation of short-lived oncoproteins. Furthermore, this compound modulates key signaling pathways involved in cell cycle progression and inflammation, such as the NF-κB pathway. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, detailing its primary target, its impact on cellular processes, and the experimental evidence supporting these findings.

Core Mechanism: Inhibition of Protein Synthesis via HSC70

The principal anti-cancer effect of this compound stems from its ability to inhibit protein synthesis at the elongation step of translation.[1][2] This is a distinct mechanism compared to other known translation inhibitors like cycloheximide or rapamycin.[1][2]

Molecular Target: Heat Shock Cognate Protein 70 (HSC70)

The direct molecular target of this compound has been identified as Heat Shock Cognate Protein 70 (HSC70), an ATP-dependent molecular chaperone.[3][4] this compound binds to HSC70 and allosterically regulates its ATPase and chaperone activities.[3][4] This modulation of HSC70 function is crucial for its inhibitory effect on the translation of specific mRNAs.

Mechanism of Translational Inhibition

This compound's interaction with HSC70 leads to the suppression of translation of mRNAs containing specific AU-rich elements (AREs) in their 3'-untranslated region (3' UTR), such as the "AUUUA" motif found in the mRNA of cyclin D1.[3][4] The binding of this compound to HSC70 promotes ATP hydrolysis, which in turn affects the chaperone's role in facilitating the translation of these specific mRNAs.[3][4] This leads to a shift in ribosome and mRNA sedimentation profiles towards polysomal fractions, indicative of an inhibition of the elongation step of protein synthesis.[1][2]

This targeted inhibition of protein synthesis preferentially affects proteins with short half-lives, many of which are critical for cancer cell survival and proliferation.[1][2]

Effects on Key Cellular Proteins and Pathways

The inhibition of protein synthesis by this compound leads to the downregulation of several key proteins involved in cancer progression.

Downregulation of Oncoproteins and Pro-Survival Factors

This compound has been shown to suppress the expression of several pro-oncogenic and pro-survival proteins in a time- and dose-dependent manner, without affecting their corresponding mRNA levels.[1] This indicates a post-transcriptional mechanism of action, consistent with its role as a translation inhibitor. Key downregulated proteins include:

-

Cyclin D1: A critical regulator of cell cycle progression.[1][5]

-

Survivin: An inhibitor of apoptosis.[1]

-

β-catenin: A key component of the Wnt signaling pathway.[1]

-

p53 and p21: Tumor suppressor and cell cycle inhibitor, respectively. Their downregulation is also observed, likely due to their short half-lives.[1]

Inhibition of the NF-κB Signaling Pathway

This compound is a potent inhibitor of the Nuclear Factor-κB (NF-κB) signaling pathway, a key mediator of inflammation and cell survival.[5][6][7] The mechanism of NF-κB inhibition involves:

-

Downregulation of phosphorylated p65: this compound decreases the levels of the phosphorylated (active) form of the p65 subunit of NF-κB in the nucleus.[7]

-

Suppression of IκB Kinase α (IKKα): The activity and protein expression of nuclear IKKα, which is responsible for p65 phosphorylation, are suppressed by this compound.[7]

This inhibition of NF-κB activity is achieved without preventing the degradation of IκBα or the nuclear translocation of p65.[6]

Cell Cycle Arrest

The downregulation of key cell cycle regulatory proteins by this compound leads to cell cycle arrest. At lower concentrations, this compound induces a G2/M phase arrest, while at higher concentrations, it can cause arrest in the S phase and other phases of the cell cycle.[6] Proteins affected include:

Quantitative Data

The following tables summarize the quantitative data available for the activity of this compound in cancer cell lines.

| Assay | Cell Line | Parameter | Value | Reference |

| Growth Inhibition | PANC-1 | EC50 | 50.9 ± 3.4 nM | [6] |

| Clonogenic Assay | PANC-1 | EC50 | 98.9 ± 9.5 nM | [6] |

| Growth Inhibition | PANC-1 | IC50 | 50 nM | [7] |

| Colony Formation | PANC-1 | IC50 | 162 nM | [7] |

| Growth Inhibition | HPAC | IC50 | 40 nM | [7] |

| Colony Formation | HPAC | IC50 | 149 nM | [7] |

| NF-κB Activity (TNFα-induced) | PANC-1 | ED50 | 72 nM | [6] |

| Amino Acid Incorporation | HepG2, HeLa, PANC-1 | IC50 | ~100 nM | [1][3] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of these findings. The following are summaries of the key experimental protocols used to elucidate the mechanism of action of this compound.

Cell Culture and Drug Treatment

-

Cell Lines: PANC-1 (human pancreatic ductal carcinoma), HepG2 (human hepatocellular carcinoma), HeLa (human cervical cancer), HPAC (human pancreatic adenocarcinoma).

-

Culture Conditions: Standard cell culture conditions (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics, at 37°C in a humidified 5% CO2 atmosphere).

-

Drug Preparation: this compound is typically dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations for experiments.

Protein Expression Analysis (Western Blotting)

-

Cell Lysis: Cells are treated with this compound for specified times and concentrations, then harvested and lysed in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay such as the Bradford or BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against the proteins of interest (e.g., Cyclin D1, Survivin, p-p65, β-actin). This is followed by incubation with HRP-conjugated secondary antibodies and detection using an enhanced chemiluminescence (ECL) system.

mRNA Level Analysis (Real-Time RT-PCR)

-

RNA Extraction: Total RNA is extracted from treated and untreated cells using a commercial kit (e.g., RNeasy from Qiagen) or TRIzol reagent.

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

Real-Time PCR: Quantitative PCR is performed using a real-time PCR system with specific primers and probes for the genes of interest and a housekeeping gene (e.g., β-actin) for normalization.

Protein Synthesis Assay (Radiolabeled Amino Acid Incorporation)

-

Cell Treatment: Cells are pre-treated with this compound for a specified time.

-

Radiolabeling: A radiolabeled amino acid, such as [3H]-leucine or [35S]-methionine/cysteine, is added to the culture medium for a short period.

-

Measurement: Cells are washed and lysed, and the incorporation of radioactivity into proteins is measured by scintillation counting or autoradiography after SDS-PAGE.

NF-κB Reporter Assay

-

Transfection: PANC-1 cells are transfected with a luciferase reporter plasmid containing NF-κB response elements.

-

Treatment and Stimulation: After transfection, cells are treated with this compound for a specified time, followed by stimulation with TNFα to induce NF-κB activity.

-

Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured using a luminometer. The results are typically normalized to a co-transfected control plasmid (e.g., Renilla luciferase).

Cell Cycle Analysis (Flow Cytometry)

-

Cell Fixation: Cells treated with this compound are harvested, washed, and fixed in cold ethanol.

-

Staining: Fixed cells are treated with RNase A and stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and experimental workflows related to the mechanism of action of this compound.

Caption: this compound Mechanism of Action Signaling Pathway.

Caption: Experimental Workflow for Western Blot Analysis.

Caption: Experimental Workflow for NF-kB Reporter Assay.

Conclusion

This compound represents a promising anti-cancer agent with a novel mechanism of action. Its ability to inhibit protein synthesis through the allosteric regulation of HSC70 and its subsequent impact on oncoprotein expression and key signaling pathways like NF-κB provide a strong rationale for its further development. This technical guide summarizes the core aspects of its mechanism, offering a valuable resource for researchers and drug development professionals in the field of oncology. Further investigation into the full range of mRNA targets for the this compound/HSC70 complex and its efficacy in a broader range of cancer types is warranted.

References

- 1. This compound, a Tylophorine Analog, Inhibits Protein Synthesis through a Novel Mechanism | PLOS One [journals.plos.org]

- 2. This compound, a tylophorine analog, inhibits protein synthesis through a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tylophorine Analog this compound Inhibited Cyclin D1 Translation through Allosteric Regulation of Heat Shock Cognate Protein 70 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]

The Molecular Target of DCB-3503: A Technical Guide

For Immediate Release to the Scientific Community

This technical guide provides an in-depth analysis of the molecular target and mechanism of action of DCB-3503, a synthetic analog of the natural compound tylophorine. This compound has demonstrated significant potential as an anti-cancer and immunosuppressive agent. This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

Executive Summary

This compound primarily exerts its biological effects by targeting Heat Shock Cognate Protein 70 (HSC70) .[1][2] Through this interaction, this compound allosterically modulates the ATPase and chaperone functions of HSC70, leading to the inhibition of protein synthesis at the elongation step.[2][3] This inhibitory action preferentially affects the translation of mRNAs containing specific AUUUA motifs within their 3'-untranslated regions (3' UTR), such as the mRNA for cyclin D1.[2][3] Consequently, this compound causes a reduction in the levels of short-lived oncoproteins and pro-survival proteins, contributing to its anti-cancer properties.[4][5] An earlier proposed mechanism also involves the inhibition of NF-κB transcriptional activity.[6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity from published studies.

| Parameter | Cell Line | Value | Reference |

| Growth Inhibition (EC₅₀) | PANC-1 | 50.9 ± 3.4 nM | [6] |

| Clonogenicity (EC₅₀) | PANC-1 | 98.9 ± 9.5 nM | [6] |

| NF-κB Activity (ED₅₀) | PANC-1 | 72 nM | [6] |

| Protein Synthesis Inhibition | HepG2 | 50% inhibition at 100 nM | [4] |

Molecular Target and Mechanism of Action

Primary Target: Heat Shock Cognate Protein 70 (HSC70)

The definitive molecular target of this compound has been identified as Heat Shock Cognate Protein 70 (HSC70).[1][2] this compound binds to HSC70 and acts as an allosteric regulator.[2][3] This binding event promotes the ATP hydrolysis activity of HSC70, particularly when HSC70 is associated with mRNAs containing AUUUA motifs in their 3' UTR, such as cyclin D1 mRNA.[2][3] The altered chaperone activity of HSC70 leads to the suppression of the translation of these target mRNAs.[2][3]

Inhibition of Protein Synthesis

This compound is a potent inhibitor of protein synthesis.[4][5] Its mechanism is distinct from other known translation inhibitors. Studies have shown that this compound treatment leads to a shift in ribosome profiles, with an accumulation of polysomes and a decrease in monosomes, which is indicative of an inhibition of the translation elongation step.[4][5] This global effect on protein synthesis has a more pronounced impact on proteins with short half-lives, including several oncoproteins and cell cycle regulators like cyclin D1, survivin, and β-catenin.[4][5]

Inhibition of NF-κB Signaling

Early research also highlighted the ability of this compound to inhibit the transcriptional activity of Nuclear Factor-kappa B (NF-κB).[6] The compound was found to reduce TNFα-induced NF-κB activity in a dose-dependent manner.[6] The proposed mechanism for this inhibition is related to the phosphorylation status of the p65 subunit of NF-κB.[6]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key molecular pathways affected by this compound.

Caption: Mechanism of this compound-mediated inhibition of protein synthesis.

Caption: Proposed mechanism of this compound's inhibition of the NF-κB pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the molecular target and mechanism of action of this compound.

Cell Viability and Growth Inhibition Assay

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (EC₅₀).

-

Cell Seeding: Cancer cell lines (e.g., PANC-1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound is prepared in culture medium and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assessment: Cell viability is assessed using a metabolic assay such as MTT or MTS.

-

MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are solubilized with DMSO or a solubilization buffer, and the absorbance is read at 570 nm.

-

MTS Assay: MTS reagent is added to each well and incubated for 1-3 hours. The absorbance of the soluble formazan product is read at 490 nm.

-

-

Data Analysis: The absorbance values are normalized to the vehicle control, and the EC₅₀ is calculated using a non-linear regression analysis.

Protein Synthesis Inhibition Assay (Radiolabeled Amino Acid Incorporation)

This assay measures the rate of new protein synthesis by quantifying the incorporation of radiolabeled amino acids.

-

Cell Culture and Treatment: Cells (e.g., HepG2, HeLa) are cultured in 24-well plates. The cells are then treated with various concentrations of this compound or a vehicle control for a specified time.

-

Radiolabeling: A radiolabeled amino acid, such as [³H]-leucine or [³⁵S]-methionine, is added to the culture medium, and the cells are incubated for a short period (e.g., 30-60 minutes).

-

Cell Lysis and Precipitation: The cells are washed with cold PBS and then lysed. The proteins are precipitated using trichloroacetic acid (TCA).

-

Quantification: The amount of radioactivity incorporated into the precipitated protein is measured using a scintillation counter.

-

Data Analysis: The radioactivity counts are normalized to the total protein content in each sample, and the percentage of inhibition is calculated relative to the vehicle control.

NF-κB Reporter Assay

This assay is used to measure the transcriptional activity of NF-κB.

-

Transfection: Cells (e.g., PANC-1) are transiently transfected with a luciferase reporter plasmid containing NF-κB response elements in its promoter. A co-transfection with a Renilla luciferase plasmid can be performed for normalization.

-

Compound Treatment and Stimulation: After 24 hours, the cells are pre-treated with this compound for 1-2 hours, followed by stimulation with an NF-κB activator such as TNFα (10-20 ng/mL) for 6-8 hours.

-

Cell Lysis: The cells are washed with PBS and lysed using a passive lysis buffer.

-

Luciferase Assay: The firefly and Renilla luciferase activities in the cell lysates are measured using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The ED₅₀ value is determined by plotting the normalized luciferase activity against the log of the this compound concentration.

Conclusion

This compound is a promising therapeutic candidate with a well-defined molecular target, HSC70. Its unique mechanism of action, involving the allosteric regulation of a key cellular chaperone to inhibit protein synthesis, sets it apart from many existing anti-cancer agents. Further research into the nuances of its interaction with HSC70 and the full spectrum of its effects on cellular signaling pathways will be crucial for its clinical development.

References

- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 2. This compound, a Tylophorine Analog, Inhibits Protein Synthesis through a Novel Mechanism | PLOS One [journals.plos.org]

- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. bowdish.ca [bowdish.ca]

- 6. researchgate.net [researchgate.net]

DCB-3503: A Tylophorine Analog for Cancer Therapy - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DCB-3503, a synthetic analog of the natural plant alkaloid tylophorine, has emerged as a promising anti-cancer agent with a novel mechanism of action.[1][2][3] Unlike many conventional chemotherapeutics that target DNA synthesis or induce apoptosis directly, this compound exerts its effects by inhibiting protein synthesis at the elongation step.[1][2] This technical guide provides an in-depth overview of the core scientific principles underlying this compound's therapeutic potential, including its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.

Introduction: Tylophorine Analogs in Oncology

Tylophorine and its analogs are phenanthroindolizidine alkaloids derived from plants of the Tylophora genus.[3][4] These compounds have garnered significant interest in oncology due to their potent and broad-spectrum anti-tumor activities.[5][6] Early evaluations of tylophorine analogs, including this compound (NSC-716802), in the National Cancer Institute's 60-cell line screen revealed a consistent and potent inhibition of cell growth, with a mean GI50 value in the nanomolar range (approximately 10⁻⁸ M).[3][4][7] A key feature of these analogs is their unique mode of action, which appears to be distinct from existing anticancer drugs, suggesting they could overcome certain forms of drug resistance.[1][3]

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of protein synthesis.[1][2] This inhibition is not global but preferentially affects the expression of proteins with short half-lives, many of which are critical for cancer cell proliferation and survival.[1][2]

Inhibition of Translation Elongation

Studies have shown that this compound treatment leads to a shift in ribosome sedimentation profiles, with an accumulation of polysomes and a decrease in monosomes.[1][2] This is indicative of an inhibition of the elongation step of protein synthesis.[1][2] Unlike cycloheximide, another protein synthesis inhibitor, this compound's mechanism is distinct.[1][2] Furthermore, its action is independent of the mTOR pathway, a common target for other translation inhibitors like rapamycin.[1][2]

Downregulation of Key Oncoproteins

A direct consequence of this translation inhibition is the rapid downregulation of several pro-oncogenic and pro-survival proteins. This includes:

-

Survivin: An inhibitor of apoptosis.[1]

-

β-catenin: A component of the Wnt signaling pathway, often dysregulated in cancer.[1]

-

p53 and p21: While p53 can be a tumor suppressor, its levels can be complexly regulated; p21 is a cyclin-dependent kinase inhibitor.[1]

Importantly, this compound achieves this protein downregulation without affecting the corresponding mRNA levels, confirming its action at the translational level.[1][2] The effect on these proteins is reversed by proteasome inhibitors, indicating that the newly synthesized, but incomplete, proteins are likely degraded.[1][2]

Allosteric Regulation of Heat Shock Cognate Protein 70 (HSC70)

Further research has elucidated a more specific molecular target of this compound. It has been shown to preferentially bind to Heat Shock Cognate Protein 70 (HSC70).[9][10] HSC70 is a chaperone protein that plays a role in the translation of certain mRNAs, including cyclin D1, by binding to AU-rich elements in their 3' untranslated regions (3' UTR).[9] this compound allosterically regulates the ATPase and chaperone activities of HSC70, thereby inhibiting the translation of its target mRNAs.[9][10]

Inhibition of NF-κB Signaling

In addition to its effects on protein synthesis, this compound has been shown to inhibit the transcriptional activity of NF-κB (nuclear factor-kappa B).[3][8] In pancreatic cancer cells (PANC-1), this compound reduced TNFα-induced NF-κB activity in a dose-dependent manner.[8] This inhibition is thought to be mediated by a decrease in the phosphorylation of the p65 subunit of NF-κB in the nucleus, without preventing its translocation from the cytoplasm.[8]

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound from various studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay | Value | Reference |

| NCI-60 Panel | Various | Growth Inhibition | GI50 ~10⁻⁸ M | [3][4][7] |

| PANC-1 | Pancreatic Ductal Carcinoma | Growth Inhibition | EC50 = 50.9 ± 3.4 nM | [8] |

| PANC-1 | Pancreatic Ductal Carcinoma | Clonogenicity | EC50 = 98.9 ± 9.5 nM | [8] |

| HepG2 | Hepatocellular Carcinoma | Growth Inhibition | Potent (EC50 ~10⁻⁸ M) | [3][7] |

| KB | Nasopharyngeal Carcinoma | Growth Inhibition | Potent (EC50 ~10⁻⁸ M) | [3][7] |

| PANC-1 | Pancreatic Ductal Carcinoma | NF-κB Inhibition | ED50 = 72 nM | [8] |

Table 2: In Vivo Efficacy of this compound

| Tumor Model | Dosing Regimen | Outcome | Reference |

| HepG2 Xenograft (Nude Mice) | 6 mg/kg, i.p., every 8h on days 0 and 3 | Significant tumor growth suppression (P < 0.0001) | [3][4][7] |

| PANC-1 Xenograft (Nude Mice) | Not specified | Inhibits tumor growth | [1][2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

Cell Culture and Drug Treatment

-

Cell Lines: PANC-1 (human pancreatic ductal carcinoma), HepG2 (human hepatocellular carcinoma), HeLa (human cervical cancer), Huh7 (human hepatocellular carcinoma), MCF-7 (human breast cancer), and KB (human nasopharyngeal carcinoma) are commonly used.[1][3][7][11]

-

Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Drug Preparation: this compound is typically dissolved in DMSO to create a stock solution and then diluted to the final concentration in cell culture medium.

Western Blot Analysis

-

Objective: To determine the effect of this compound on the expression levels of specific proteins.

-

Methodology:

-

Cells are treated with varying concentrations of this compound or vehicle (DMSO) for specified time periods.

-

Whole-cell lysates are prepared using a suitable lysis buffer containing protease inhibitors.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., cyclin D1, survivin, β-catenin, p53, p21, β-actin).

-

After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][11]

-

Radiolabeled Amino Acid Incorporation Assay

-

Objective: To measure the rate of global protein synthesis.

-

Methodology:

-

Cells are seeded in multi-well plates and allowed to attach overnight.

-

Cells are treated with this compound or control for various times and concentrations.

-

A radiolabeled amino acid (e.g., [³H]-leucine or [³⁵S]-methionine/cysteine) is added to the culture medium for a short period (e.g., 15-30 minutes).[1][11][12]

-

The cells are then washed and lysed.

-

The amount of incorporated radioactivity into proteins is measured using a scintillation counter.[1][11][12]

-

Real-Time RT-PCR

-

Objective: To quantify the mRNA levels of specific genes.

-

Methodology:

-

Cells are treated with this compound as described above.

-

Total RNA is extracted using a suitable method (e.g., TRIzol reagent).

-

The RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme.

-

Real-time PCR is performed using specific primers and probes for the genes of interest (e.g., cyclin D1, survivin, β-catenin, p53, p21) and a housekeeping gene (e.g., β-actin) for normalization.[1][11]

-

The relative mRNA expression is calculated using the ΔΔCt method.[1][11]

-

Cell Cycle Analysis

-

Objective: To determine the effect of this compound on cell cycle distribution.

-

Methodology:

-

Cells are treated with this compound for a specified duration (e.g., 24 hours).

-

Cells are harvested, washed, and fixed in cold ethanol.

-

The fixed cells are then treated with RNase A and stained with propidium iodide (PI).

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.[7][8]

-

Visualizations

Signaling Pathway of this compound

Caption: Proposed mechanism of action of this compound.

Experimental Workflow: Western Blot Analysis

Caption: Workflow for Western Blot Analysis.

Conclusion and Future Directions

This compound represents a novel class of anti-cancer compounds with a distinct mechanism of action centered on the inhibition of protein synthesis. Its ability to downregulate key oncoproteins with short half-lives provides a strong rationale for its development as a therapeutic agent. The preferential activity against proteins like cyclin D1 suggests that this compound could be particularly effective in cancers where these proteins are overexpressed, such as certain breast and hepatocellular carcinomas.[9] Furthermore, its unique mechanism of action suggests potential for use in combination therapies with other anticancer agents to enhance efficacy and overcome drug resistance.[1] Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, as well as clinical trials to evaluate the safety and efficacy of this compound in cancer patients. Although one tylophorine analog, tylocrebrine, failed in clinical trials due to CNS toxicity, the development of new analogs with improved therapeutic indices remains a promising avenue for cancer therapy.[6][13]

References

- 1. This compound, a Tylophorine Analog, Inhibits Protein Synthesis through a Novel Mechanism | PLOS One [journals.plos.org]

- 2. This compound, a tylophorine analog, inhibits protein synthesis through a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel mode of action of tylophorine analogs as antitumor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. Lead Optimization: Synthesis and Biological Evaluation of PBT-1 Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Tylophorine Analog this compound Inhibited Cyclin D1 Translation through Allosteric Regulation of Heat Shock Cognate Protein 70 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Compound this compound - Chemdiv [chemdiv.com]

- 11. This compound, a Tylophorine Analog, Inhibits Protein Synthesis through a Novel Mechanism | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

The Impact of DCB-3503 on Protein Synthesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-stage research on DCB-3503, a tylophorine analog, and its intricate relationship with protein synthesis. The document summarizes key quantitative findings, details experimental methodologies, and visualizes the compound's mechanism of action through signaling and workflow diagrams.

Executive Summary

This compound is a potent inhibitor of protein synthesis, demonstrating a novel mechanism of action that distinguishes it from other known translation inhibitors.[1][2] Early research indicates that this compound suppresses the expression of oncoproteins and pro-survival proteins with short half-lives by inhibiting the elongation step of translation.[1][2] This effect is achieved through the allosteric regulation of Heat Shock Cognate Protein 70 (HSC70), a key player in protein folding and stability. Notably, the current body of research does not establish a direct link between the mechanism of action of this compound and the inhibition of Adaptor-Associated Kinase 1 (AAK1).

Quantitative Data on this compound's Effects

The inhibitory effects of this compound on protein synthesis and cell proliferation are both time- and dose-dependent. The following tables summarize the key quantitative data from preclinical studies.

Table 1: Inhibition of Amino Acid Incorporation by this compound

| Cell Line | Treatment Duration | This compound Concentration (nM) | Inhibition of [³H]-Amino Acid Incorporation |

| HepG2 | 15 min | 100 | ~20% |

| HepG2 | 30 min | 100 | ~40% |

| HepG2 | 60 min | 100 | ~50% |

| HepG2 | 120 min | 100 | ~60% |

| HepG2 | - | 10 | ~10% |

| HepG2 | - | 50 | ~30% |

| HepG2 | - | 100 | ~50% |

| HeLa | - | 100 | ~50% |

| PANC-1 | - | 100 | ~50% |

Data extracted from studies on the dose- and time-dependent effects of this compound on protein synthesis.[3][4]

Table 2: Down-regulation of Key Cellular Proteins by this compound in HepG2 Cells

| Protein | Treatment Duration | This compound Concentration (nM) | Observed Effect |

| Cyclin D1 | 15 min | 300 | Significant down-regulation |

| Cyclin D1 | 2 hours | 50 | Extensive suppression |

| Survivin | 2 hours | 300 | Down-regulation |

| β-catenin | 2 hours | 300 | Down-regulation |

| p53 | 2 hours | 300 | Down-regulation |

| p21 | 2 hours | 300 | Down-regulation |

| Cyclin E | Up to 24 hours | 300 | No significant change |

| β-actin | Up to 24 hours | 300 | No significant change |

This table summarizes the specific protein expression changes observed upon this compound treatment.[1]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that elucidated the mechanism of action of this compound.

Cell Culture and Drug Treatment

-

Cell Lines: HepG2 (human hepatocellular carcinoma), PANC-1 (human pancreatic cancer), and HeLa (human cervical cancer) cells were utilized.

-

Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Preparation: this compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which was then diluted to the desired final concentrations in the cell culture medium for experiments.

Western Blot Analysis

-

Objective: To determine the effect of this compound on the expression levels of specific proteins.

-

Procedure:

-

Cells were treated with varying concentrations of this compound or vehicle control for specified durations.

-

Whole-cell lysates were prepared using a lysis buffer containing protease inhibitors.

-

Protein concentrations were determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., Cyclin D1, Survivin, β-catenin, p53, p21, β-actin).

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Radiolabeled Amino Acid Incorporation Assay

-

Objective: To quantify the rate of global protein synthesis.

-

Procedure:

-

Cells were seeded in multi-well plates and treated with this compound.

-

A radiolabeled amino acid (e.g., [³H]-leucine or [³⁵S]-methionine/cysteine) was added to the culture medium for a defined period.

-

Cells were washed to remove unincorporated radiolabel.

-

Proteins were precipitated using trichloroacetic acid (TCA).

-

The amount of incorporated radioactivity in the protein precipitate was measured using a scintillation counter.

-

In Vitro Translation Assay

-

Objective: To determine the direct effect of this compound on the translation machinery.

-

Procedure:

-

A cell-free in vitro translation system (e.g., HeLa cell lysate) was used.

-

The system was programmed with a specific mRNA template (e.g., luciferase mRNA).

-

This compound, a control inhibitor (e.g., cycloheximide), or vehicle was added to the reaction mixture.

-

The translation reaction was allowed to proceed at an optimal temperature.

-

The amount of newly synthesized protein was quantified (e.g., by measuring luciferase activity).

-

Polysome Profiling

-

Objective: To investigate the effect of this compound on the different stages of translation (initiation vs. elongation).

-

Procedure:

-

Cells were treated with this compound or a control compound.

-

Cell lysates were prepared in the presence of cycloheximide to "freeze" the ribosomes on the mRNA.

-

The lysate was layered onto a sucrose density gradient (e.g., 10-50%).

-

The gradients were centrifuged at high speed to separate the different ribosomal species (monosomes, polysomes).

-

The gradient was fractionated, and the absorbance at 254 nm was continuously measured to generate a polysome profile. An increase in the polysome-to-monosome ratio is indicative of an inhibition of translation elongation.[2]

-

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathways and experimental workflows central to understanding this compound's function.

Caption: Mechanism of this compound Action on Protein Synthesis.

Caption: Experimental Workflow for Polysome Profiling Analysis.

Conclusion: A Novel Inhibitor of Translation Elongation

Early-stage research has firmly established this compound as a novel inhibitor of protein synthesis that acts at the level of translation elongation.[1][2] This mechanism leads to the preferential down-regulation of proteins with short half-lives, including several key oncoproteins, without affecting their corresponding mRNA levels.[1] The direct molecular target has been identified as HSC70, providing a specific mechanism for its inhibitory action on translation.[5]

It is important to note that based on the available scientific literature, there is no evidence to suggest that the mechanism of action of this compound involves the inhibition of AAK1. The compound's well-documented effects on the ribosome and its interaction with HSC70 appear to be the primary drivers of its biological activity. Further research may uncover additional targets or pathways, but the current understanding points to a distinct and novel mechanism of translation inhibition. This unique mode of action holds promise for the development of new therapeutic strategies in oncology and other diseases characterized by aberrant protein synthesis.

References

- 1. This compound, a tylophorine analog, inhibits protein synthesis through a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Tylophorine Analog, Inhibits Protein Synthesis through a Novel Mechanism | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Hsc70 protein interaction with soluble and fibrillar alpha-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel mode of action of tylophorine analogs as antitumor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of DCB-3503 on the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DCB-3503, a synthetic analog of the plant alkaloid tylophorine, has demonstrated potent anti-cancer and anti-inflammatory properties. Its mechanism of action is multifaceted, with a significant impact on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis. This technical guide provides an in-depth analysis of the effects of this compound on the NF-κB pathway, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular interactions. The primary mechanism of this compound's interference with NF-κB signaling is through the inhibition of protein synthesis, leading to the preferential depletion of short-lived proteins, including IκB kinase α (IKKα). This results in a reduction of p65 phosphorylation and subsequent inhibition of NF-κB transcriptional activity.

Introduction to this compound and the NF-κB Signaling Pathway

This compound is a novel compound that has shown promise in preclinical studies for the treatment of various cancers and inflammatory diseases. The NF-κB family of transcription factors are central mediators of the cellular inflammatory response. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNFα), the IκB kinase (IKK) complex is activated. The IKK complex, consisting of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), phosphorylates IκB proteins, targeting them for ubiquitination and proteasomal degradation. This allows the freed NF-κB dimers to translocate to the nucleus and activate the transcription of target genes. The canonical NF-κB pathway, which is the primary focus of this compound's action, is crucial for the cellular response to inflammatory cytokines.

Mechanism of Action of this compound on the NF-κB Pathway

The inhibitory effect of this compound on the NF-κB signaling pathway is primarily a consequence of its broader activity as a potent inhibitor of protein synthesis. This compound disrupts the elongation step of translation, leading to a rapid depletion of proteins with short half-lives.

Key points of intervention include:

-

Downregulation of IKKα Protein Expression: IKKα is a relatively short-lived protein. By inhibiting its synthesis, this compound leads to a significant decrease in the cellular levels of IKKα protein.

-

Reduced Phosphorylation of p65: IKKα is a key kinase responsible for the phosphorylation of the p65 (RelA) subunit of NF-κB at serine 536, a critical step for its full transcriptional activity. The reduction in IKKα levels leads to a corresponding decrease in the phosphorylation of nuclear p65.

-

Inhibition of NF-κB Transcriptional Activity: By reducing the phosphorylation of p65, this compound ultimately inhibits the ability of NF-κB to activate the transcription of its target genes, many of which are pro-inflammatory or pro-survival.

It is important to note that this compound's mechanism differs from that of proteasome inhibitors (e.g., PS-341), as it does not prevent the degradation of IκBα or the nuclear translocation of NF-κB. Instead, it targets the activation of the translocated NF-κB complex by modulating the phosphorylation state of p65.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the effect of this compound on cell growth and NF-κB activity.

| Parameter | Cell Line | Value | Reference |

| Growth Inhibition (EC50) | PANC-1 | 50.9 ± 3.4 nM | [1] |

| HPAC | 40 nM | ||

| Clonogenicity Inhibition (EC50) | PANC-1 | 98.9 ± 9.5 nM | [1] |

| HPAC | 149 nM | ||

| NF-κB Activity Inhibition (ED50) | PANC-1 | 72 nM | [1] |

Detailed Experimental Protocols

NF-κB Luciferase Reporter Gene Assay

This assay is used to quantify the transcriptional activity of NF-κB.

Protocol:

-

Cell Culture and Transfection:

-

Culture PANC-1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in a 24-well plate at a density of 5 x 104 cells/well.

-

After 24 hours, co-transfect the cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Compound Treatment and Stimulation:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound.

-

Pre-incubate the cells with this compound for 2 hours.

-

Stimulate the cells with 10 ng/mL of TNFα for 6 hours.

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

-

Western Blot Analysis of Phospho-p65 and IKKα

This method is used to detect the levels of total and phosphorylated p65 and IKKα.

Protocol:

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound and/or TNFα as described above.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-p65 (Ser536), total p65, IKKα, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software.

-

Conclusion

This compound represents a promising therapeutic candidate with a unique mechanism of action that includes the potent inhibition of the NF-κB signaling pathway. Its ability to downregulate IKKα protein expression through the inhibition of protein synthesis, leading to reduced p65 phosphorylation and subsequent suppression of NF-κB-mediated gene transcription, underscores its potential in the treatment of cancer and inflammatory disorders where NF-κB is aberrantly activated. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and characterize the effects of this compound and similar compounds. Further studies are warranted to explore the full therapeutic potential of this novel agent.

References

Unveiling the Immunosuppressive Potential of DCB-3503: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DCB-3503, a synthetic analog of the plant alkaloid tylophorine, has emerged as a compound of significant interest due to its potent anti-proliferative and anti-inflammatory properties. Initially investigated for its anti-cancer activities, a growing body of evidence now underscores its potential as a novel immunosuppressive agent. This technical guide provides a comprehensive overview of the core mechanisms underlying the immunosuppressive effects of this compound, with a focus on its impact on protein synthesis, key signaling pathways, and immune cell function. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of its molecular interactions to facilitate further research and development in the field of immunology and autoimmune disease therapeutics.

Introduction

Autoimmune diseases, characterized by a dysregulated immune response against self-antigens, represent a significant and growing global health challenge. Current therapeutic strategies often rely on broad-spectrum immunosuppressants that, while effective, are associated with considerable side effects, including an increased risk of infections and malignancies. This highlights the urgent need for novel therapeutic agents with more targeted mechanisms of action. This compound, a tylophorine analog, presents a promising avenue for the development of a new class of immunosuppressive drugs. Its unique mechanism of action, centered on the inhibition of protein synthesis, offers the potential for selective modulation of immune responses.

Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism through which this compound exerts its biological effects is the inhibition of protein synthesis. Unlike many conventional protein synthesis inhibitors, this compound acts at the elongation step of translation. This leads to a global reduction in protein production, with a more pronounced effect on proteins with short half-lives, many of which are key regulators of cell proliferation and inflammation.

Impact on Global Protein Synthesis

In vitro studies have demonstrated that this compound effectively inhibits the incorporation of radiolabeled amino acids into newly synthesized proteins in a dose- and time-dependent manner.

Table 1: Inhibition of [³H]-Amino Acid Incorporation by this compound in HepG2 Cells

| Treatment Duration | This compound Concentration (nM) | Inhibition of Protein Synthesis (%) |

| 2 hours | 50 | ~25% |

| 2 hours | 100 | ~50% |

| 2 hours | 300 | ~75% |

| 4 hours | 100 | ~60% |

| 8 hours | 100 | ~80% |

Note: The data presented are approximate values derived from published graphical representations and are intended for comparative purposes.

Selective Suppression of Short-Lived Proteins

The inhibition of translational elongation by this compound results in a preferential depletion of proteins with high turnover rates. This selective action is crucial for its immunosuppressive potential, as many pro-inflammatory cytokines and cell cycle regulators are short-lived proteins. A prime example is Cyclin D1, a key regulator of cell cycle progression.

Table 2: Effect of this compound on Cyclin D1 Protein Levels in HepG2 Cells

| Treatment Duration | This compound Concentration (nM) | Cyclin D1 Protein Level (relative to control) |

| 15 minutes | 300 | Reduced |

| 2 hours | 50 | Significantly Reduced |

| 2 hours | 300 | Markedly Reduced |

Note: The data presented are qualitative descriptions based on Western blot analyses from published studies.

Immunomodulatory Effects of this compound

The immunosuppressive properties of this compound are attributed to its influence on key immune signaling pathways and its direct effects on immune cell differentiation and function.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, immunity, and cell survival. Dysregulation of the NF-κB pathway is a hallmark of many autoimmune and inflammatory diseases. This compound has been shown to inhibit NF-κB-mediated transcription. This inhibition is not due to the prevention of IκBα degradation, a common mechanism for many NF-κB inhibitors. Instead, it is thought to be related to the modulation of the phosphorylation status of the p65 subunit of NF-κB.

Promotion of Regulatory T Cell (Treg) Differentiation

Regulatory T cells (Tregs), characterized by the expression of the transcription factor Foxp3, play a critical role in maintaining immune tolerance and preventing autoimmunity. Studies have shown that this compound and its derivatives can promote the expression of Foxp3 in T cells. This suggests that this compound may exert its immunosuppressive effects by enhancing the differentiation of naïve T cells into Tregs.

Inhibition of Pro-inflammatory Cytokine Production

Consistent with its inhibitory effect on the NF-κB pathway, this compound has been shown to suppress the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a key mediator of inflammation in numerous autoimmune diseases, including rheumatoid arthritis and inflammatory bowel disease.

Table 3: Inhibition of TNF-α Production by this compound

| Cell Type | Stimulant | This compound Concentration | Inhibition of TNF-α Production |

| Murine Splenocytes | Lipopolysaccharide (LPS) | Dose-dependent | Significant |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Dose-dependent | Significant |

Note: The table provides a qualitative summary of findings. Specific IC50 values may vary depending on the experimental conditions.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the investigation of this compound's immunosuppressive potential.

Protein Synthesis Inhibition Assay

Objective: To quantify the effect of this compound on global protein synthesis.

Materials:

-

Cell line of interest (e.g., HepG2, Jurkat)

-

Complete cell culture medium

-

This compound

-

[³H]-Leucine or other radiolabeled amino acid

-

Trichloroacetic acid (TCA)

-

Sodium hydroxide (NaOH)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Seed cells in a 24-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or vehicle control for the desired duration.

-

Add radiolabeled amino acid to each well and incubate for 1-4 hours.

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Precipitate the proteins by adding cold 10% TCA and incubating on ice for 30 minutes.

-

Aspirate the TCA and wash the precipitate twice with cold 5% TCA.

-

Solubilize the protein precipitate in 0.1 M NaOH.

-

Transfer an aliquot of the solubilized protein to a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of the remaining solubilized protein for normalization.

-

Calculate the percentage of inhibition of protein synthesis relative to the vehicle-treated control.

NF-κB Reporter Assay

Objective: To assess the effect of this compound on NF-κB transcriptional activity.

Materials:

-

Cell line stably or transiently transfected with an NF-κB luciferase reporter construct

-

Complete cell culture medium

-

This compound

-

TNF-α or other NF-κB activator

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the reporter cell line in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 4-6 hours.

-

Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.

-

Normalize the luciferase activity to cell viability (e.g., using a parallel MTS or MTT assay).

-

Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.

In Vitro Regulatory T Cell (Treg) Differentiation Assay

Objective: To evaluate the effect of this compound on the differentiation of naïve CD4+ T cells into Foxp3+ Tregs.

Materials:

-

Naïve CD4+ T cells isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes

-

T cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 2-mercaptoethanol, penicillin/streptomycin)

-

Anti-human or anti-mouse CD3 and CD28 antibodies

-

Recombinant human or mouse IL-2

-

Recombinant human or mouse TGF-β

-

This compound

-

Foxp3 staining buffer set

-

Fluorochrome-conjugated antibodies against CD4, CD25, and Foxp3

-

Flow cytometer

Procedure:

-

Isolate naïve CD4+ T cells using a negative selection kit.

-

Coat a 96-well plate with anti-CD3 antibody.

-

Add naïve CD4+ T cells to the coated wells along with soluble anti-CD28 antibody, IL-2, and TGF-β.

-

Add varying concentrations of this compound or vehicle control to the wells.

-

Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

Harvest the cells and stain for surface markers (CD4, CD25).

-

Fix, permeabilize, and stain for the intracellular marker Foxp3 using a Foxp3 staining buffer set.

-

Analyze the percentage of CD4+CD25+Foxp3+ cells by flow cytometry.

TNF-α Production Assay

Objective: To measure the effect of this compound on the production of TNF-α by immune cells.

Materials:

-

Murine splenocytes or a macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound

-

ELISA kit for mouse TNF-α

Procedure:

-

Seed the cells in a 96-well plate.

-

Pre-treat the cells with varying concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with LPS for 18-24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Determine the cell viability to account for any cytotoxic effects of the compound.

-

Calculate the percentage of inhibition of TNF-α production relative to the LPS-stimulated control.

In Vivo Potential and Future Directions

While in vitro data strongly support the immunosuppressive potential of this compound, further investigation in in vivo models of autoimmune diseases is warranted. Animal models of rheumatoid arthritis (e.g., collagen-induced arthritis in mice) and systemic lupus erythematosus (e.g., MRL/lpr mice) would be valuable for assessing the therapeutic efficacy, optimal dosing, and safety profile of this compound in a preclinical setting.

Future research should also focus on elucidating the precise molecular targets of this compound within the translational machinery and the NF-κB pathway. A deeper understanding of its structure-activity relationship could guide the development of next-generation analogs with enhanced potency and selectivity.

Conclusion

This compound represents a promising lead compound for the development of a novel class of immunosuppressive agents. Its unique mechanism of action, involving the inhibition of translational elongation and the modulation of the NF-κB pathway, offers a multi-faceted approach to dampening aberrant immune responses. The ability of this compound to promote the differentiation of regulatory T cells further highlights its potential for restoring immune tolerance in autoimmune diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to further explore and harness the therapeutic potential of this compound and its analogs. Continued investigation into its in vivo efficacy and molecular targets will be crucial for translating these promising preclinical findings into clinical applications.

DCB-3503: A Technical Guide to its Impact on Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

DCB-3503, a synthetic analog of the natural compound tylophorine, has emerged as a potent inhibitor of protein synthesis with significant implications for cell cycle regulation and potential therapeutic applications in oncology. This technical guide provides an in-depth analysis of the molecular mechanism of this compound, focusing on its interaction with Heat Shock Cognate Protein 70 (HSC70) and the subsequent impact on the translation of key cell cycle regulatory proteins, most notably Cyclin D1. This document summarizes key quantitative data, details experimental protocols for studying this compound's effects, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Cyclins and cyclin-dependent kinases (CDKs) are central to the progression of the cell cycle. Cyclin D1, in particular, is a critical regulator of the G1 to S phase transition. Overexpression of Cyclin D1 is frequently observed in various cancers and is associated with uncontrolled cell growth.[1][2]

This compound is a novel small molecule that has demonstrated anti-proliferative effects in cancer cell lines.[3][4] Its mechanism of action is distinct from many conventional chemotherapeutics, offering a promising new avenue for cancer treatment. This guide will explore the core mechanism of this compound and its specific impact on cell cycle control.

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its primary effect by inhibiting protein synthesis at the elongation step of translation.[3][4][5] This inhibition is not global but preferentially affects the synthesis of proteins with short half-lives, a category that includes many oncoproteins and cell cycle regulators.[3][4]

Allosteric Regulation of HSC70

The direct molecular target of this compound has been identified as Heat Shock Cognate Protein 70 (HSC70), a constitutively expressed molecular chaperone.[6] this compound binds to HSC70 and allosterically modulates its ATPase and chaperone activities.[6] This modulation is crucial for its inhibitory effect on the translation of specific mRNAs.

dot

References

- 1. Frontiers | Degradation strategy of cyclin D1 in cancer cells and the potential clinical application [frontiersin.org]

- 2. Phosphorylation-dependent ubiquitination of cyclin D1 by the SCFFBX4-αBcrystallin complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Tylophorine Analog, Inhibits Protein Synthesis through a Novel Mechanism | PLOS One [journals.plos.org]

- 4. This compound, a tylophorine analog, inhibits protein synthesis through a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. Tylophorine Analog this compound Inhibited Cyclin D1 Translation through Allosteric Regulation of Heat Shock Cognate Protein 70 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling DCB-3503: A Novel Tylophorine Analog Targeting Protein Synthesis for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DCB-3503, a synthetic analog of the natural product tylophorine, has emerged as a promising anti-cancer agent with a unique mechanism of action. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It delves into its core mechanism as a potent inhibitor of protein synthesis, specifically targeting the elongation step, leading to the preferential downregulation of oncogenic proteins with short half-lives. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in oncology and drug development.

Discovery and Rationale

This compound was developed as part of a research program focused on the medicinal chemistry of tylophorine and its derivatives.[1] Tylophorine, a phenanthroindolizidine alkaloid isolated from plants of the Asclepiadaceae family, has long been known for its potent anti-inflammatory and anti-tumor activities. However, its clinical development has been hampered by issues of toxicity and poor solubility. This compound was designed as a structurally modified analog to optimize the therapeutic index.

Initial studies revealed that this compound exhibits significant growth-inhibitory effects against various cancer cell lines, including pancreatic (PANC-1) and hepatocellular (HepG2) carcinoma.[2] Notably, its mode of action was found to be distinct from many conventional chemotherapeutic agents, suggesting a novel therapeutic target.[3]

Chemical Synthesis

While a detailed, step-by-step proprietary synthesis protocol for this compound is not publicly available, the general synthetic strategy for tylophorine analogs involves the construction of the core phenanthroindolizidine scaffold. This is typically achieved through multi-step sequences that may include key reactions such as the Pictet-Spengler reaction, Bischler-Napieralski cyclization, or modern cross-coupling methodologies to form the phenanthrene ring system, followed by the elaboration of the indolizidine moiety.

A plausible synthetic approach, based on published syntheses of related tylophorine analogs, is outlined below.[4] This would involve the preparation of a substituted phenanthrene precursor and a proline-derived fragment, which are then coupled and cyclized to form the final pentacyclic structure of this compound.

Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism through which this compound exerts its anti-tumor effects is the inhibition of protein synthesis.[1][2] This action is distinct from that of other known protein synthesis inhibitors.

Targeting the Elongation Step of Translation

Studies have shown that this compound inhibits the elongation step of protein translation.[1] This is evidenced by the observation that treatment with this compound leads to a shift of ribosomes and mRNAs into polysomal fractions, indicating that ribosomes are stalling on the mRNA transcripts after initiation.[1]

Preferential Downregulation of Short-Lived Proteins

A key consequence of inhibiting translational elongation is the rapid depletion of proteins with short half-lives.[2] this compound treatment leads to a significant and rapid decrease in the levels of several pro-oncogenic and cell cycle regulatory proteins, including:

-

Cyclin D1: A crucial regulator of the G1-S phase transition in the cell cycle.

-

Survivin: An inhibitor of apoptosis.

-

β-catenin: A key component of the Wnt signaling pathway.

-

p53 and p21: Tumor suppressor proteins involved in cell cycle arrest and apoptosis.[2]

Importantly, this downregulation occurs at the protein level without a corresponding decrease in their mRNA levels, confirming a post-transcriptional mechanism of action.[1]

Direct Binding to Heat Shock Cognate Protein 70 (HSC70)

Further investigations into the molecular target of this compound identified Heat Shock Cognate Protein 70 (HSC70) as a direct binding partner. This compound allosterically modulates the ATPase and chaperone activities of HSC70. This interaction is believed to be a key event in the inhibition of cyclin D1 translation.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of this compound.

Table 1: Inhibition of Macromolecular Synthesis in HepG2 Cells

| Assay | Concentration of this compound | Incubation Time | Inhibition |

| [³H]-Amino Acid Incorporation | 100 nM | 15 min | Significant Inhibition |

| [³H]-Amino Acid Incorporation | 100 nM | - | ~50% |

| [¹⁴C]-Thymidine Incorporation | 300 nM | 30 min | Significant Inhibition |

| [¹⁴C]-Uridine Incorporation | - | - | Much lesser degree |

Data compiled from Wang et al., 2010.[1]

Table 2: Downregulation of Protein Expression in HepG2 Cells

| Protein | Concentration of this compound | Incubation Time | Observation |

| Cyclin D1 | 300 nM | 15 min | Downregulated |

| Cyclin D1 | 50 nM | 2 hours | Extensively Suppressed |

| Survivin | Time and Dose-dependent | - | Downregulated |

| β-catenin | Time and Dose-dependent | - | Downregulated |

| p53 | Time and Dose-dependent | - | Downregulated |

| p21 | Time and Dose-dependent | - | Downregulated |

Data compiled from Wang et al., 2010.[2]

Experimental Protocols

Cell Culture

-

Cell Lines: HepG2 (human hepatocellular carcinoma), PANC-1 (human pancreatic ductal carcinoma), HeLa (human cervical cancer).

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blot Analysis

-

Cell Lysis: Cells are treated with this compound at the indicated concentrations and for the specified durations. After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The protein concentration of the lysates is determined using a Bradford or BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the proteins of interest overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

[³H]-Amino Acid Incorporation Assay

-

Cell Seeding: Cells are seeded in 24-well plates and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of this compound for the indicated times.

-

Radiolabeling: [³H]-leucine (or another radiolabeled amino acid) is added to the culture medium, and the cells are incubated for a specified period.

-

Precipitation: The medium is removed, and the cells are washed with ice-cold PBS. Trichloroacetic acid (TCA) is added to precipitate the proteins.

-

Scintillation Counting: The precipitate is washed, solubilized, and the radioactivity is measured using a liquid scintillation counter.

Real-Time RT-PCR

-

RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a commercial RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Real-Time PCR: The cDNA is used as a template for real-time PCR with gene-specific primers for the target genes (e.g., Cyclin D1, Survivin) and a housekeeping gene (e.g., β-actin) for normalization. The reaction is performed using a SYBR Green or TaqMan-based detection method on a real-time PCR instrument.

-

Data Analysis: The relative mRNA expression levels are calculated using the ΔΔCt method.

Clarification on AXL Kinase Inhibition

It is important to note that while some literature from the Development Center for Biotechnology (DCB) discusses an AXL kinase inhibitor pre-candidate, the primary and well-established mechanism of action for the tylophorine analog this compound is the inhibition of protein synthesis. The AXL inhibitor appears to be a distinct chemical entity. Therefore, researchers should focus on the protein synthesis inhibition pathway when studying the effects of this compound.

Conclusion and Future Directions

This compound represents a novel class of anti-cancer agents that function by inhibiting protein synthesis at the elongation step. Its unique mechanism of action, leading to the preferential depletion of short-lived oncoproteins, offers a promising strategy for overcoming drug resistance and treating a variety of cancers. Future research should focus on elucidating the detailed structural basis of the this compound-HSC70 interaction, conducting in vivo efficacy and toxicity studies, and exploring potential combination therapies with other anti-cancer drugs. The detailed experimental protocols and data presented in this guide are intended to provide a solid foundation for further investigation into this promising therapeutic candidate.

References

- 1. This compound, a Tylophorine Analog, Inhibits Protein Synthesis through a Novel Mechanism | PLOS One [journals.plos.org]

- 2. This compound, a tylophorine analog, inhibits protein synthesis through a novel mechanism [pubmed.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. Total Synthesis of (S)-(+)-Tylophorine Via Enantioselective Intramolecular Alkene Carboamination - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of DCB-3503

An In-Depth Technical Guide to the Pharmacological Profile of DCB-3503

Introduction

This compound is a synthetic analog of tylophorine, a phenanthroindolizidine alkaloid, that has demonstrated potent anti-cancer and potential immunosuppressive activities.[1][2] Extensive preclinical research has identified its primary mechanism of action as the inhibition of protein synthesis, a mode of action that is distinct from many currently approved chemotherapeutic agents.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies used in its characterization, and visualizing its effects on cellular signaling pathways. This document is intended for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of protein synthesis at the elongation step of translation.[1] This is in contrast to other protein synthesis inhibitors like cycloheximide.[1][3] The molecular target of this compound has been identified as the Heat Shock Cognate Protein 70 (HSC70).[2] this compound binds to HSC70 and allosterically regulates its ATPase and chaperone activities. This modulation of HSC70 function is crucial for the translation of proteins containing specific RNA binding motifs (AUUUA) in their 3'-untranslated region (3' UTR), such as cyclin D1 mRNA.[2]

The inhibitory action of this compound on protein synthesis leads to the preferential downregulation of proteins with short half-lives.[1][3] This includes a number of oncoproteins and cell cycle regulators that are critical for cancer cell proliferation and survival.[1][3] Notably, this compound's mechanism does not involve the mTOR pathway, a common target for other anti-cancer drugs that affect protein synthesis.[1][3]

Cellular Effects

The inhibition of protein synthesis by this compound triggers a cascade of downstream cellular effects:

-

Downregulation of Key Proteins: this compound has been shown to suppress the expression of several pro-oncogenic and pro-survival proteins, including cyclin D1, survivin, β-catenin, p53, and p21.[1][3] This downregulation occurs at the protein level, as the corresponding mRNA levels remain unchanged.[3][4]

-

Cell Cycle Arrest: Treatment with this compound leads to cell cycle arrest. At lower concentrations, cells tend to accumulate in the G2/M phase, while at higher doses, arrest is observed in the S phase and other phases of the cell cycle.[5]

-

Inhibition of NF-κB Activity: this compound has been demonstrated to inhibit the transcriptional activity of NF-κB, a key mediator in tumorigenesis and chemoresistance in some cancers.[5] This inhibition appears to be related to the phosphorylation status of the p65 subunit of NF-κB.[5]

-

Inhibition of DNA Synthesis: In addition to its primary effect on protein synthesis, this compound also inhibits DNA synthesis, as evidenced by the reduced incorporation of radiolabeled thymidine.[3][4] The effect on RNA synthesis, measured by uridine incorporation, is much less pronounced.[3]

-

Induction of Cancer Cell Differentiation: In preclinical models, the growth inhibition caused by this compound leads to cancer cell differentiation rather than apoptosis (cell death).[1][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound in various in vitro assays.

Table 1: In Vitro Efficacy of this compound in PANC-1 Human Pancreatic Cancer Cells

| Parameter | Value | Cell Line |

| Growth Inhibition EC50 | 50.9 ± 3.4 nM | PANC-1 |

| Clonogenicity EC50 | 98.9 ± 9.5 nM | PANC-1 |

| NF-κB Activity Inhibition ED50 | 72 nM | PANC-1 |

Table 2: Dose-Dependent Inhibition of [3H]-Amino Acid Incorporation by this compound

| Cell Line | Concentration for ~50% Inhibition |

| HepG2 | 100 nM |

| HeLa | ~100 nM |

| PANC-1 | ~100 nM |